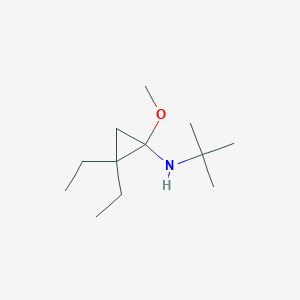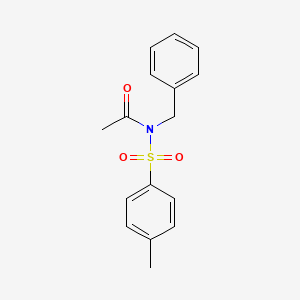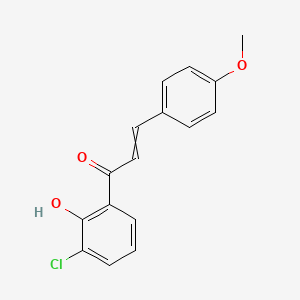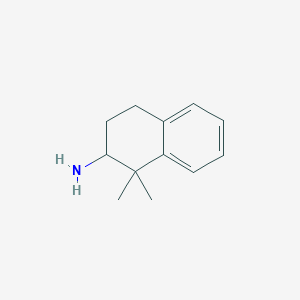![molecular formula C18H30 B14299730 Dodecahydrospiro[cyclohexane-1,9'-fluorene] CAS No. 116187-10-1](/img/structure/B14299730.png)
Dodecahydrospiro[cyclohexane-1,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrospiro[cyclohexane-1,9’-fluorene] typically involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions. These methods utilize readily available starting materials and are conducted under mild reaction conditions . For instance, the reaction of 4-aminospiro(cyclohexane-1,9’-fluorene) with sulfuryl chloride in the presence of pyridine yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of metathetic catalysts and retrosynthetic paths, can be applied to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydrospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation and pyridine for substitution reactions . The conditions for these reactions are generally mild, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfuryl chloride yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Aplicaciones Científicas De Investigación
Dodecahydrospiro[cyclohexane-1,9’-fluorene] has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Mecanismo De Acción
The mechanism of action of Dodecahydrospiro[cyclohexane-1,9’-fluorene] involves its interaction with molecular targets through its stable spirocyclic structure. This interaction can influence various molecular pathways, making it useful in applications like organic electronics and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in optoelectronic materials.
Spirotruxene derivatives: Exhibits high fluorescence and hole-transporting abilities.
Uniqueness
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is unique due to its stable spirocyclic structure, which provides enhanced thermal stability and color stability compared to other spiro compounds .
Propiedades
Número CAS |
116187-10-1 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
spiro[1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluorene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H30/c1-6-12-18(13-7-1)16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h14-17H,1-13H2 |
Clave InChI |
UQLUOYMPGHPBED-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3CCCCC3C4C2CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
methanone](/img/structure/B14299663.png)

![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)


![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)





![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
